DNP-DL-methionine sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

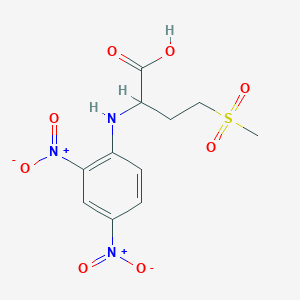

DNP-DL-methionine sulfone is an organic compound with the molecular formula C10H12N2O7S This compound is characterized by the presence of a dinitrophenyl group, an amino group, and a methylsulfonyl group attached to a butanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DNP-DL-methionine sulfone typically involves a multi-step process. One common method includes the nitration of phenylamine to introduce nitro groups at the 2 and 4 positions, followed by the coupling of the dinitrophenylamine with a butanoic acid derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

DNP-DL-methionine sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro groups to amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding diamine derivative, while substitution reactions can introduce various alkyl or aryl groups to the dinitrophenyl moiety.

Applications De Recherche Scientifique

Biochemical Applications

-

Oxidative Stress Studies

- Methionine and its derivatives, including methionine sulfone, are crucial in studying oxidative stress. Increased levels of methionine sulfone have been associated with oxidative damage in biological systems. For instance, a study indicated that higher methionine sulfone levels in children born to HIV-positive mothers correlated with impaired growth, suggesting its role as a biomarker for oxidative stress .

-

Protein Modification

- DNP-DL-methionine sulfone is utilized in research focused on protein oxidation. It serves as a stable marker for oxidative modifications of proteins, particularly in the context of methionine oxidation to methionine sulfoxide and further to methionine sulfone . This transformation is significant in understanding post-translational modifications and their effects on protein function.

Immunological Applications

-

Vaccine Development

- The compound can be employed in the development of peptide-based vaccines. Its ability to modify peptide structures enhances immunogenicity, making it suitable for epitope mapping and screening vaccine candidates . Peptide libraries containing DNP-modified amino acids are instrumental in identifying potential vaccine targets.

-

Antibody Production

- This compound can be used to create specific antibodies against modified proteins. By incorporating this compound into peptide sequences, researchers can produce antibodies that selectively bind to oxidized forms of methionine residues, facilitating studies on protein interactions and signaling pathways .

Pharmaceutical Applications

- Drug Development

- Analytical Chemistry

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which DNP-DL-methionine sulfone exerts its effects involves interactions with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The methylsulfonyl group may also play a role in enhancing the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the amino and butanoic acid moieties.

S-(2,4-Dinitrophenyl)glutathione: Another compound containing the dinitrophenyl group, used in studies of glutathione metabolism.

Uniqueness

DNP-DL-methionine sulfone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dinitrophenyl and methylsulfonyl groups allows for a wide range of chemical modifications and applications in various fields of research.

Activité Biologique

DNP-DL-methionine sulfone (CAS Number: 820-10-0) is an oxidized derivative of the amino acid methionine. Its biological activity has garnered attention due to its implications in various biochemical processes and potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H11NO4S |

| Molecular Weight | 181.210 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | 250 °C |

| Boiling Point | 450.5 ± 40 °C at 760 mmHg |

The biological activity of this compound primarily arises from its role in oxidative stress responses. Methionine residues in proteins can undergo oxidation to form methionine sulfoxide and further oxidation leads to methionine sulfone, which is a stable modification that cannot be reduced back to methionine . This irreversible oxidation has significant implications for protein function and cellular signaling pathways.

- Oxidative Stress Response : Methionine sulfone formation is associated with oxidative stress, where reactive oxygen species (ROS) modify cellular components, impacting cell survival and proliferation .

- Protein Stability : The presence of methionine sulfone can affect protein stability and function, potentially leading to altered metabolic pathways in cells exposed to oxidative conditions .

Case Studies

Several studies have examined the impact of this compound on cellular processes:

- Cell Proliferation : Research indicates that down-regulation of methionine sulfoxide reductase A (MsrA), which reduces methionine sulfoxide back to methionine, results in increased levels of ROS and promotes aggressive phenotypes in cancer cells. This suggests that the accumulation of oxidized forms like methionine sulfone may contribute to tumor progression .

- Extracellular Matrix Degradation : In MDA-MB231 breast cancer cells, silencing MsrA resulted in enhanced extracellular matrix degradation, which was linked to increased ROS levels. The study demonstrated that treatment with antioxidants could mitigate this effect, highlighting the role of this compound in promoting invasive cancer characteristics through oxidative mechanisms .

Research Findings

- Oxidative Damage : Methionine residues are particularly susceptible to oxidative damage, leading to the formation of methionine sulfone. This process is critical in understanding age-related diseases and conditions characterized by oxidative stress .

- Therapeutic Potential : Due to its role in oxidative stress responses, this compound is being explored for potential therapeutic applications in conditions where oxidative damage is prevalent, such as neurodegenerative diseases and certain cancers .

Propriétés

IUPAC Name |

2-(2,4-dinitroanilino)-4-methylsulfonylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O8S/c1-23(21,22)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPFJKADCNQPPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.